molecular formula C15H21N3S B15059828 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole

Cat. No.: B15059828
M. Wt: 275.4 g/mol
InChI Key: PTSIZSIQEFNQTL-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole is a chemical research reagent featuring a benzothiazole core linked to a piperazine moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in neuroscience and oncology. Benzothiazole derivatives with piperazine substituents are frequently explored as high-affinity ligands for central nervous system targets. Structural analogs of this compound have demonstrated potent activity as dopamine receptor agonists, showing promise in preclinical research for neurodegenerative conditions such as Parkinson's disease . Other related benzothiazole-piperazine compounds have been identified as potent and selective dopamine D4 receptor ligands, which are investigated for potential application in substance use disorders . Beyond neuroscience, the benzothiazole scaffold is a privileged structure in anticancer agent development. Research indicates that benzothiazole derivatives can function as allosteric inhibitors of the Hsp90 C-terminal domain, a promising target for cancer therapy that may avoid certain resistance mechanisms associated with N-terminal inhibition . The piperazine ring is a common feature in pharmacologically active compounds, known to contribute favorable physicochemical properties and serve as a key structural element for interacting with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to conduct thorough characterization to confirm the compound's specific properties and mechanisms of action for their experimental systems.

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

6-tert-butyl-2-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C15H21N3S/c1-15(2,3)11-4-5-12-13(10-11)19-14(17-12)18-8-6-16-7-9-18/h4-5,10,16H,6-9H2,1-3H3

InChI Key

PTSIZSIQEFNQTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with tert-butyl isocyanide and piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Pathways

  • Thiazole Ring Formation : Thioureas react with diketones (e.g., 3-chloro-2,4-pentanedione) under basic conditions to form thiazole derivatives .

  • Substitution : Alkylation or acylation of the thiazole core can introduce substituents such as tert-butyl groups. For example, tert-butyl halides (e.g., tert-butyl bromide) may react with thiazole derivatives under basic conditions (e.g., NaOH) to form alkylated products .

Coupling with Piperazine

The piperazine moiety is typically introduced via amide bond formation or alkylation. Two primary methods are observed:

Amide Coupling

  • Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used as coupling agents .

  • Procedure : A carboxylic acid group on the benzothiazole reacts with piperazine in the presence of HATU and DIPEA in DMF. This forms an amide bond, yielding compounds like tert-butyl 4-(benzothiazole-carbonyl)-piperazine derivatives .

Alkylation

  • Reagents : Piperazine may undergo alkylation with an alkyl halide (e.g., benzothiazole-alkyl bromide) in the presence of a base (e.g., K₂CO₃) .

Structural Analysis

The compound’s structure features a benzo[d]thiazole core with a tert-butyl group at position 6 and a piperazine substituent at position 2. The piperazine is likely connected via an amide or alkylation linkage.

Crystallographic Data

A related compound, S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, exhibits an S–N bond between the benzothiazole and tert-butyl groups, with bond lengths close to typical N–S values . This suggests that the tert-butyl group in the target compound may similarly form covalent bonds with the benzothiazole.

Biological and Chemical Implications

  • ADMET Optimization : The tert-butyl group improves lipophilicity, enhancing membrane permeability and bioavailability .

  • Enzyme Interactions : Benzothiazoles often engage in π–π stacking with aromatic residues (e.g., Arg76 in gyrase enzymes), as observed in related compounds .

Research Findings

  • Diversity of Substituents : Modifications such as electron-donating (methyl) or withdrawing (chloro) groups on the benzothiazole improve biological activity .

  • Therapeutic Potential : Benzothiazole derivatives show antimicrobial, anticonvulsant, and anticancer properties, driven by interactions with enzymes like gyrase .

This compound exemplifies the versatility of benzothiazole scaffolds in medicinal chemistry, with synthetic flexibility enabling tailored substitutions for enhanced drug-like properties.

Scientific Research Applications

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The tert-butyl group distinguishes this compound from analogs with other substituents. For example:

  • 6-Methyl derivatives : Compounds like 6-methyl-2(3H)-benzo-1,3-thiazolyl derivatives (e.g., from ) exhibit reduced steric bulk compared to the tert-butyl group, which may lower receptor binding affinity but improve solubility .
  • Halogenated analogs : highlights that 4'-halogen substitutions (e.g., Cl, Br) on the benzothiazole scaffold enhance benzpyrene hydroxylase induction by ~2-fold compared to unsubstituted analogs. However, tert-butyl’s bulky nature may reduce enzymatic interactions compared to smaller halogens .

Piperazine Modifications

The piperazine ring at the 2-position is a critical determinant of receptor selectivity:

  • Pyrimidin-2-yl-piperazine derivatives: In and , compounds like 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole were optimized for dopamine D4 receptor (D4R) antagonism.
  • Chlorophenyl-piperazine derivatives : Compound 8 () with a 4-chlorophenyl group on piperazine showed serotonin receptor (5HT1A/SERT) activity, suggesting that aromatic substituents on piperazine shift selectivity toward serotonin pathways over dopamine receptors .
Table 2: Piperazine Substituents and Receptor Affinity
Compound Piperazine Substituent Primary Target Affinity/Activity Reference
Target compound Unsubstituted D4R (hypothesized) Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)butyl-benzothiazole 4-Chlorophenyl 5HT1A/SERT Moderate binding (NMR)
2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)-benzothiazole Pyrimidin-2-yl D4R High computational affinity

Key Research Findings and Implications

  • Receptor selectivity : The unsubstituted piperazine in the target compound may favor D4R binding, while chlorophenyl or pyridinyl substituents (–6) shift activity toward serotonin receptors.
  • Enzyme induction vs. receptor modulation : Unlike halogenated analogs in , the tert-butyl group likely prioritizes receptor interactions over enzyme induction, aligning with CNS drug design goals .
  • Structural optimization : Computational modeling () supports modifying the benzothiazole scaffold with tert-butyl and piperazine for tailored D4R ligands, though experimental validation is needed.

Biological Activity

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole, a compound with the chemical formula C15H21N3S and CAS number 7402-32-6, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as an antimicrobial agent, antitumor properties, and mechanisms of action based on recent research findings.

PropertyValue
Chemical FormulaC15H21N3S
Molecular Weight273.41 g/mol
CAS Number7402-32-6
Synonyms6-tert-Butyl-2-piperazin-1-yl-benzothiazole

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell functions. For instance, studies indicate that similar thiazole compounds affect cellular integrity without compromising the bacterial membrane directly, suggesting an intracellular target .

Comparative Antimicrobial Efficacy

In comparative studies, this compound showed a minimum inhibitory concentration (MIC) that was competitive with established antimicrobial agents. While specific MIC values for this compound are not detailed in the literature, related thiazole derivatives have demonstrated significant antimicrobial activity with MICs ranging from 0.5 to 31.25 µg/mL against various pathogens .

Antitumor Activity

The antitumor properties of this compound have also been explored. Research indicates that compounds with similar structures exhibit potent antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the piperazine and thiazole moieties significantly influence the cytotoxicity of these compounds. For example, the presence of electron-donating groups on the phenyl ring enhances anticancer activity .

Case Studies

In a study evaluating a series of benzothiazole derivatives, several compounds demonstrated IC50 values in the low micromolar range against cancer cell lines. Specifically, derivatives similar to this compound were noted for their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular signaling pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole, and how are intermediates characterized?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, the benzothiazole core is formed using Hantzsch thiazole synthesis (thiourea and α-halo ketones under acidic conditions) . The tert-butyl group is introduced via Friedel-Crafts alkylation or tert-butylation reagents, while the piperazine moiety is attached through SN2 displacement or copper-catalyzed coupling (e.g., using CuI in THF) .
  • Characterization : Intermediates are confirmed via 1H NMR^1 \text{H NMR} (e.g., tert-butyl protons at δ 1.53 ppm as a singlet ), 13C NMR^{13} \text{C NMR}, and mass spectrometry (e.g., APCI-MS for molecular ion verification ). Purity is assessed via elemental analysis and melting point determination .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Key Techniques :

  • 1H NMR^1 \text{H NMR}: Identifies aromatic protons (δ 7.0–8.0 ppm for benzothiazole), tert-butyl protons (δ ~1.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • 13C NMR^{13} \text{C NMR}: Confirms carbonyl carbons (if present) and quaternary carbons in the tert-butyl group .
  • Mass Spectrometry : ESI or APCI-MS verifies the molecular ion peak (e.g., m/z 308.44 for related analogs ).
  • X-ray Crystallography : Resolves crystal packing and stereochemistry in solid-state studies (e.g., analogs in cyclometalated iridium complexes ).

Q. What are the key considerations in designing experiments to evaluate the pharmacological potential of this compound?

  • Experimental Design :

  • Target Selection : Prioritize receptors like 5-HT1A or SERT, as benzothiazole-piperazine hybrids show affinity for neurological targets .
  • In Vitro Assays : Use cell-based models (e.g., antibacterial activity testing via MIC assays or anti-cancer screening with MTT assays ).
  • Controls : Include positive controls (e.g., known inhibitors) and validate assays with replicates to address variability .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during coupling steps?

  • Optimization Strategies :

  • Catalyst Screening : Replace CuI with Pd-based catalysts for Buchwald-Hartwig coupling to enhance piperazine attachment efficiency .
  • Solvent Effects : Use dioxane or THF instead of DCM to improve solubility of intermediates .
  • Temperature Control : Conduct reactions at 80°C for 8–12 hours to balance kinetics and side reactions .
  • Purification : Employ gradient elution in silica gel chromatography (e.g., hexane/EtOAc) to isolate high-purity products .

Q. What strategies are employed to resolve discrepancies in biological activity data for benzothiazole derivatives with piperazine substituents?

  • Data Contradiction Analysis :

  • Structural Confirmation : Re-analyze 1H NMR^1 \text{H NMR} and HRMS to rule out impurities (e.g., tert-butyl regioisomers ).
  • Assay Reproducibility : Validate protocols across multiple labs; inconsistencies in SERT binding assays may arise from cell line differences .
  • SAR Studies : Systematically modify substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophore contributions .

Q. How can computational methods guide the rational design of this compound analogs with enhanced binding affinity?

  • Methodological Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like 5-HT1A receptors; prioritize analogs with lower binding energies .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to predict in vivo efficacy .
  • QSAR Modeling : Correlate logP values with antibacterial activity to optimize lipophilicity .

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